molecular formula C15H11N5O4S B3005447 N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 337488-85-4

N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B3005447
CAS No.: 337488-85-4
M. Wt: 357.34
InChI Key: ZVFFZEBWKOOBPQ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with a sulfanyl acetamide moiety linked to a 4-nitrophenyl ring. This structural framework is common in medicinal chemistry, particularly in antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4S/c21-13(17-11-3-5-12(6-4-11)20(22)23)9-25-15-19-18-14(24-15)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFFZEBWKOOBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the oxadiazole ring.

    Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a nitro group is introduced to a phenyl ring, followed by coupling with the oxadiazole-pyridine intermediate.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity:
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been evaluated for its antibacterial and antifungal activities. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively against both Gram-positive and Gram-negative strains due to their ability to disrupt bacterial cell wall synthesis or function.

2. Anticancer Potential:
The compound has also been investigated for its anticancer properties. The presence of the nitrophenyl group enhances its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

3. Anti-inflammatory Effects:
Inflammation is a critical factor in several chronic diseases. Research has indicated that compounds similar to this compound can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like COX-2.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry demonstrated that a series of oxadiazole derivatives showed promising antimicrobial activity. The synthesized compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity
In another study reported in Cancer Letters, researchers examined the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting its potential role in cancer therapy.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its nitrophenyl group may interact with cellular proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the acetamide’s aryl group and the 1,3,4-oxadiazole ring. Key comparisons include:

Compound Name Aryl Group (Acetamide) Oxadiazole Substituent Key Features
N-(4-Nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 4-Nitrophenyl Pyridin-3-yl Electron-withdrawing nitro group; pyridine enhances π-π stacking
N-(4-Methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 4-Methoxyphenyl Pyridin-3-yl Methoxy group is electron-donating, altering electronic properties vs. nitro.
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Pyrazin-2-yl Diphenylmethyl Bulky diphenylmethyl increases steric hindrance; pyrazine introduces N-heterocycle.
N-(3-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3-Methylphenyl 1H-Indol-3-ylmethyl Indole moiety may enhance interactions with enzymes like lipoxygenase.
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide 3-Chlorophenyl Benzofuran-2-yl Benzofuran enhances planarity; chloro group offers moderate electronegativity.

Physical Properties

Data from analogs (e.g., melting points, molecular weights):

Compound (Reference) Melting Point (°C) Molecular Weight (g/mol) Molecular Formula
Compounds 7c–7f 134–178 375–389 C16–17H17–19N5O2S2
N-(4-Methoxyphenyl) analog Not reported ~377 C17H15N5O3S
Indolylmethyl derivatives (8e, 8f, 8g) 142–155 378–428 C20–22H17–22N4–5O2–4S
Diphenylmethyl derivative Not reported 436 C24H20N4O2S
  • The target compound’s 4-nitrophenyl group likely lowers solubility compared to methoxy or methylphenyl analogs due to increased hydrophobicity. Pyridinyl’s polarity may partially offset this effect .

Key Contrasts

  • Electron Effects : The 4-nitro group (target) vs. 4-methoxy (electron-donating) or chloro (moderately electronegative) alters electronic profiles, impacting binding to biological targets .
  • Steric Considerations : Bulky substituents (e.g., diphenylmethyl ) reduce conformational flexibility compared to pyridinyl or benzofuranyl groups.
  • Biological Targets : Indolylmethyl derivatives target LOX , while benzofuran analogs focus on antimicrobial activity . The target compound’s nitro group may favor nitroreductase-activated systems.

Biological Activity

N-(4-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group, a pyridinyl moiety, and an oxadiazole ring, contributing to its unique biological properties. The presence of these functional groups is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃S
Molecular Weight319.35 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. It may inhibit key enzymes involved in these processes, leading to reduced disease progression.
  • Antimicrobial Activity : Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Studies have highlighted the efficacy of oxadiazole derivatives in targeting cancer cell lines .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various oxadiazole derivatives, including those similar to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 µM for the most active compounds .

Anticancer Activity

In vitro studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of several cancer cell lines. For instance, compounds with similar structures were evaluated for their cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), showing IC50 values in the low micromolar range (approximately 5–10 µM) which indicates potent anticancer activity .

Case Studies

  • Case Study 1 : A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in inflammatory markers and joint swelling compared to controls.
  • Case Study 2 : Another research project focused on the synthesis and evaluation of related compounds for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives demonstrated promising results with IC50 values ranging from 1.35 to 2.18 µM .

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